chemical properties of edetic acid dihydrate vs anhydrous EDTA
chemical properties of edetic acid dihydrate vs anhydrous EDTA
This guide provides an in-depth technical analysis of the chemical properties, solid-state characteristics, and practical applications of Edetic Acid (EDTA free acid) in its anhydrous and dihydrate forms, while critically distinguishing them from the commonly confused Disodium EDTA Dihydrate.
Executive Summary: The Identity & Nomenclature Crisis
In pharmaceutical and research contexts, "EDTA" is a generic term often used loosely. Precise chemical selection requires distinguishing between the Free Acid and its Salts , and understanding their hydration states.
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Edetic Acid (Anhydrous): The standard pharmacopeial form of the free acid. It is a zwitterionic solid, essentially insoluble in water.
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Edetic Acid (Dihydrate): A distinct but rare crystal form (CAS 7487-55-0). It is seldom used as a raw material in drug development compared to the anhydrous form.
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Edetate Disodium (Dihydrate): The standard "EDTA" reagent (CAS 6381-92-6).[1][2] Unlike the acid, it is highly water-soluble.
Critical Warning: Confusing Edetic Acid (Anhydrous) with Edetate Disodium (Dihydrate) is a common formulation error. The Acid is a pH-lowering insolubilizer, while the Disodium Salt is a pH-buffering solubilizer.
Chemical Identity & Physicochemical Properties
The following table contrasts the core properties of the relevant species.
| Property | Edetic Acid (Anhydrous) | Edetic Acid (Dihydrate) | Edetate Disodium (Dihydrate) |
| Common Name | EDTA Free Acid | EDTA Acid Dihydrate | Disodium EDTA |
| CAS Number | 60-00-4 | 7487-55-0 | 6381-92-6 |
| Formula | |||
| Molar Mass | 292.24 g/mol | 328.27 g/mol | 372.24 g/mol |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder |
| Water Solubility (25°C) | Very Low (~0.5 g/L) | Very Low | High (~100 g/L) |
| pH (1% Slurry/Soln) | 2.5 – 3.0 (Acidic) | ~2.5 (Acidic) | 4.0 – 6.0 (Weakly Acidic) |
| USP Monograph | "Edetic Acid" | N/A (Not standard) | "Edetate Disodium" |
| Primary Use | Precursor, pH adjustment | Crystallographic study | Chelation, Preservative |
Analysis of Hydration State
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Anhydrous Edetic Acid: The crystal lattice is stabilized by strong intramolecular hydrogen bonding between the carboxylic acid protons and the amine nitrogens (zwitterionic character). This tight packing excludes water, making the anhydrous form the thermodynamically preferred solid state for the free acid.
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Dihydrate Edetic Acid: While it exists crystallographically, the lattice energy gain from hydration is minimal compared to the salt forms. Consequently, commercial "Edetic Acid" is almost exclusively supplied as the anhydrous material.
Solubility & Dissolution Mechanics
The most significant operational difference lies in solubility. The free acid is virtually insoluble in water because it exists as a Zwitterion (
Dissolution Mechanism
To dissolve Edetic Acid, one must neutralize the carboxylic protons, converting them to ionic carboxylates. This is why Edetic Acid dissolves readily in NaOH or KOH but not in water.
Graphviz Diagram: Solubility & Speciation Workflow This diagram illustrates the pH-dependent solubility transition.
Caption: Dissolution of Edetic Acid requires base addition to deprotonate carboxyl groups, breaking the zwitterionic lattice.
Thermal Properties (TGA/DSC)
Understanding thermal stability is crucial for processing (e.g., autoclaving, hot-melt extrusion).
Thermogravimetric Analysis (TGA) Profiles
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Edetic Acid (Anhydrous):
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Profile: Exhibits a flat baseline (no mass loss) up to
. -
Decomposition: Onset of decarboxylation occurs
(Melting point with decomposition ~240°C). -
Significance: It is thermally stable and suitable for high-temperature anhydrous reactions.
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Edetate Disodium (Dihydrate):
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Profile: Distinct mass loss step between
and . -
Mass Loss: Theoretical loss of ~9.6% (corresponding to 2 moles of
). -
Significance: Drying this material at
converts it to the anhydrous salt. In precise analytical formulations, this water loss must be accounted for if heating is applied during preparation.
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Experimental Protocols
Protocol A: Distinguishing Acid from Salt
Objective: Verify if an unlabeled white powder is Edetic Acid or Disodium EDTA.
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Weigh 100 mg of the substance.
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Add to 10 mL of deionized water in a clear vial.
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Vortex for 30 seconds.
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Observation:
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Confirmation: Add 2-3 drops of 1M NaOH to the suspension. If it clears immediately, it is confirmed as Edetic Acid.
Protocol B: Preparation of 0.5M EDTA Solution (pH 8.0)
Context: This is the standard buffer stock. It is difficult to make using only Edetic Acid without a base.
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Start with Disodium EDTA Dihydrate: Weigh 186.1 g (0.5 mol).
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Volume: Add to ~800 mL distilled water.
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Stirring: The salt will not fully dissolve initially; the pH will be ~4-5.
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pH Adjustment: Add NaOH pellets (approx. 20 g) slowly while stirring.
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Endpoint: The solution will clear only as the pH approaches 8.0.
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Finalize: Adjust volume to 1.0 L.
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Note: If starting with Edetic Acid (Anhydrous) , you would need significantly more NaOH to neutralize four protons instead of two, generating more heat.
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Regulatory & Formulation Decision Matrix
For drug development, the choice of form is dictated by the formulation's pH target and the manufacturing process.
Graphviz Diagram: Selection Logic
Caption: Decision tree for selecting the appropriate EDTA form based on formulation pH and state.
References
- United States Pharmacopeia (USP).Monograph: Edetic Acid. USP-NF.
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United States Pharmacopeia (USP). Monograph: Edetate Disodium.[4] USP-NF. (Standard for dihydrate salt specifications).
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PubChem. Edetic Acid (Compound Summary). National Library of Medicine. Link
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PubChem. Edetic Acid Dihydrate (Compound Summary). National Library of Medicine. Link
- Harris, D. C.Quantitative Chemical Analysis.
- European Pharmacopoeia (Ph. Eur.).Edetic Acid Monograph 01/2008:0712.
